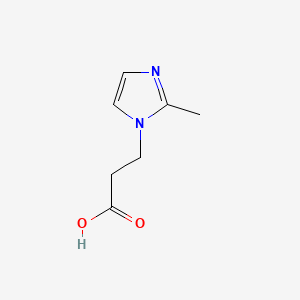
(S)-安非他酮
描述
(S)-Bupropion, also known as aminobutyrophenone or amfebutamone, is an antidepressant drug used to treat major depressive disorder and seasonal affective disorder. It is an atypical antidepressant that works by inhibiting the reuptake of norepinephrine and dopamine in the brain. It is also used to treat attention-deficit hyperactivity disorder, smoking cessation, and anxiety disorders. (S)-Bupropion has been studied extensively and is one of the most widely used antidepressants in the world.
科学研究应用
安非他酮对甲基苯丙胺依赖的影响
安非他酮的一个重要应用是治疗甲基苯丙胺依赖。研究表明,安非他酮可以减少甲基苯丙胺引起的欣快感和渴求。Newton 等人(2006 年)发现,安非他酮治疗与甲基苯丙胺给药后药物作用和欣快感的评分降低有关,同时提示诱发的渴求显着降低 (Newton 等,2006)。同样,Elkashef 等人(2008 年)指出,安非他酮与行为疗法相结合,可有效增加低度至中度甲基苯丙胺依赖患者的戒断率,尤其是在男性患者中 (Elkashef 等,2008)。
安非他酮和多巴胺转运体占据
Meyer 等人(2002 年)研究了安非他酮在临床治疗中对多巴胺转运体 (DAT) 的影响。研究发现,安非他酮对 DAT 位点的占据率低于 22%,质疑这种低 DAT 占据率是否是治疗性的,或者是否涉及另一种机制 (Meyer 等,2002)。
属性
IUPAC Name |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWIUOZRMYNY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317781 | |
| Record name | (S)-Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-bupropion | |
CAS RN |
324548-43-8 | |
| Record name | (S)-Bupropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324548-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupropion, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324548438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPROPION, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69BL03TL5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-bupropion differ from the racemic mixture clinically used?
A: While bupropion is clinically administered as a racemic mixture (containing both R and S enantiomers), research suggests that the pharmacokinetics and activity of bupropion are stereoselective []. This means that the two enantiomers, (R)-bupropion and (S)-bupropion, can have different rates of absorption, distribution, metabolism, and excretion, leading to varying pharmacological effects. For instance, (S)-bupropion demonstrates faster elimination and formation rate-limited kinetics for its metabolite (S,S)-hydroxybupropion compared to (R)-bupropion and its corresponding metabolite [].
Q2: How is (S)-bupropion metabolized in the body?
A: (S)-bupropion undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP2B6, to form several metabolites, including (S,S)-hydroxybupropion, threohydrobupropion, erythrohydrobupropion, and 4′-OH-bupropion [].
Q3: Why is understanding the stereoselective metabolism of bupropion important?
A: Characterizing the stereoselective metabolism of bupropion is crucial for understanding drug-drug interactions (DDIs) and the impact of genetic variations in metabolizing enzymes []. For instance, variations in CYP2B6 activity, either due to genetic polymorphisms or the presence of inhibitors, can significantly impact the exposure and efficacy of (S)-bupropion and its metabolites [, ].
Q4: Can (S)-bupropion hydroxylation be used to assess CYP2B6 activity?
A: Yes, stereoselective (S)-bupropion hydroxylation, particularly the formation clearance of (S,S)-hydroxybupropion, has been proposed as a potential phenotypic probe for CYP2B6 activity in vivo []. This is because (S,S)-hydroxybupropion exhibits formation rate-limited kinetics, making it a more sensitive marker of CYP2B6 activity compared to racemic hydroxybupropion.
Q5: How do genetic variations in CYP2B6 affect (S)-bupropion metabolism?
A: Polymorphisms in the CYP2B6 gene, such as the CYP2B66 allele, can significantly influence the metabolism of both (R)- and (S)-bupropion []. Individuals homozygous for the CYP2B66 allele (CYP2B66/6) display lower hydroxylation rates for both bupropion enantiomers compared to those with the CYP2B61/1 genotype, indicating reduced CYP2B6 activity []. This highlights the importance of considering CYP2B6 genotype when optimizing bupropion therapy.
Q6: How does ritonavir, a potent CYP3A inhibitor, affect (S)-bupropion disposition?
A: Interestingly, despite being a potent CYP3A inhibitor, ritonavir induces CYP2B6 activity, leading to increased clearance of both (R)- and (S)-bupropion and increased formation of their respective hydroxybupropion metabolites []. This paradoxical effect underscores the complexity of drug interactions and the need for careful consideration of individual drug metabolism pathways.
Q7: Does kidney disease impact the metabolism of bupropion enantiomers?
A: While the impact of chronic kidney disease on renal drug elimination is well-documented, its effects on specific metabolic pathways require further investigation. A study investigating the pharmacokinetics of enantiomeric bupropion and hydroxybupropion in patients with glomerular kidney diseases aimed to assess CYP2B6 activity in this specific patient population []. This highlights the need to investigate the influence of various disease states on drug metabolism pathways to optimize treatment strategies.
Q8: Are there differences in the brain distribution of (R)- and (S)-bupropion?
A: Research using rat models suggests that both (R)- and (S)-bupropion can cross the blood-brain barrier, although the exact mechanisms and potential differences in distribution require further investigation []. Understanding the brain distribution of these enantiomers is important because bupropion's therapeutic effects are attributed to its actions on various targets within the central nervous system.
Q9: What are the challenges in developing animal models to study bupropion disposition?
A: Developing reliable animal models to study bupropion disposition, particularly its stereoselective metabolism and brain distribution, presents significant challenges. While non-human primates exhibit a metabolic profile closer to humans, their use is often limited by ethical considerations and high costs []. Choosing appropriate surrogate species necessitates careful consideration of factors like metabolic similarity, cost-effectiveness, and availability of relevant data.
Q10: What is the significance of studying bupropion disposition in the context of smoking cessation?
A: Understanding how individuals metabolize bupropion, including variations in CYP2B6 activity, is crucial for optimizing its use as a smoking cessation aid []. By tailoring treatment strategies based on an individual's metabolic profile, clinicians may be able to enhance the efficacy and minimize the risk of adverse effects associated with bupropion therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)
![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)





![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)